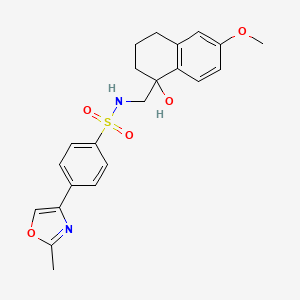

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. The benzenesulfonamide moiety is a common feature in many biologically active compounds, often serving as a pharmacophore in drug design due to its ability to interact with various enzymes and receptors.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of N-substituted benzenesulfonamides has been described, which could provide insights into potential synthetic routes for the target compound . Additionally, the synthesis of related sulfonamide derivatives has been reported, which often involves the coupling of amines with sulfonyl chlorides or through the reduction of nitroso or nitro precursors .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is a key feature for their biological activity. The compound also contains a tetrahydronaphthalene moiety, which adds to its structural complexity. X-ray crystallographic studies have been conducted on similar sulfonamide compounds to understand their binding mechanisms, which could be relevant for the compound .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including the Fries rearrangement, which involves the migration of acyl groups on aromatic rings . Additionally, hydroxylation reactions have been performed on related compounds, which could potentially be applied to modify the compound . The introduction of fluorine atoms has been shown to affect the selectivity and potency of sulfonamide derivatives, which could be an interesting chemical modification to explore .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The presence of methoxy and hydroxy groups can affect the solubility and hydrogen bonding capacity of the compound. Schiff base derivatives of sulfonamides have been studied for their tautomerism, which plays a role in their photochromic and thermochromic characteristics . The compound's sulfonamide group is likely to be critical for its interaction with biological targets, as it can act as a hydrogen bond donor or acceptor.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

One of the compounds closely related to the specified chemical, featuring a complex benzenesulfonamide structure, has been studied for its potential in photodynamic therapy (PDT). The research focuses on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which shows high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting the compound's significant potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Chemistry and Regiospecific Modifications

Another area of research involves the regiospecific iodination of methoxy substituted benzenes and naphthalenes, highlighting the compound's relevance in synthetic chemistry. This method allows for precise modifications of the chemical structure, providing a versatile tool for further functionalization and exploration of new compounds with potential biological activities (Carreño, Ruano, Sanz, Toledo, & Urbano, 1996).

Antimicrobial and Enzyme Inhibition

Research on Schiff bases derived from sulfamethoxazole and sulfisoxazole, which share structural similarities with the given compound, indicates potential antimicrobial activities and effects on carbonic anhydrase enzymes. These findings suggest applications in developing new antimicrobial agents and understanding enzyme inhibition mechanisms for therapeutic purposes (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Hydrolysis and Environmental Degradation

The study of the hydrolysis mechanism of triasulfuron, a compound with a sulfonylurea structure similar to the target molecule, provides insights into the environmental degradation pathways of such chemicals. This research is essential for understanding the persistence and breakdown of chemical compounds in the environment, impacting ecological safety assessments (Braschi, Calamai, Cremonini, Fusi, Gessa, Pantani, & Pusino, 1997).

Propriétés

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-15-24-21(13-29-15)16-5-8-19(9-6-16)30(26,27)23-14-22(25)11-3-4-17-12-18(28-2)7-10-20(17)22/h5-10,12-13,23,25H,3-4,11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBTZVNTNKYXEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC4=C3C=CC(=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2519855.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2519859.png)

![2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride](/img/structure/B2519865.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2519870.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)